
4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a phenyl group attached to the thiazepane ring, which is further substituted with a carbonyl group and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, phenyl groups, and carbonyl and acetate groups would all contribute to its overall structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate is involved in various synthesis and chemical reaction studies. For example, the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases the utility of chlorophenyl-based compounds in developing potential antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014). Furthermore, the study on the anomalous reaction of 7‐chloro‐2‐hydrazono‐5‐phenyl‐1,2‐dihydro‐3H‐1,4‐benzodiazepine with sodium acetate and 1,1′‐carbonyldiimidazole contributes to the understanding of complex chemical reactions involving similar chlorophenyl-based compounds (Banks, Hawi, & Digenis, 1991).
Photochemical Studies
Photochemical decarboxylation studies involving compounds like 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid demonstrate the reactivity of chlorophenyl compounds under light irradiation, leading to various products such as thiazoles, thiazolines, and benzonitriles (Suzuki, Fujita, Yamabayashi, Deguchi, & Izawa, 1976). This highlights the potential photochemical applications of 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate in synthesizing new compounds.
Antimicrobial and Biological Activity
Research on thieno[3,2-d]pyrimidines and their antimicrobial activities sheds light on the biological applications of chlorophenyl-based compounds. The synthesis of new scaffolds from chlorophenyl precursors demonstrates their potential in creating effective antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016). These studies indicate that compounds similar to 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate could have significant applications in developing new antibacterial and antifungal agents.
Quantum Chemical Calculations and Molecular Docking
The analysis of bioactive molecules involving chlorophenyl groups through quantum chemical calculations and molecular docking provides insights into their chemical behavior and potential biological interactions. Such studies contribute to understanding the molecular properties and reactivity of compounds like 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate, paving the way for their application in various scientific fields (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Eigenschaften
IUPAC Name |
[4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-14(23)25-16-8-6-15(7-9-16)20(24)22-11-10-19(26-13-12-22)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAWAGTVAZJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)
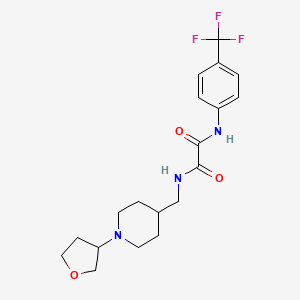
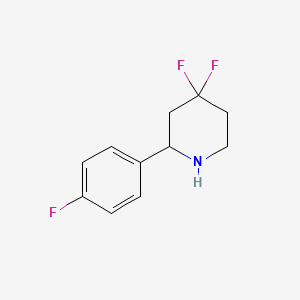
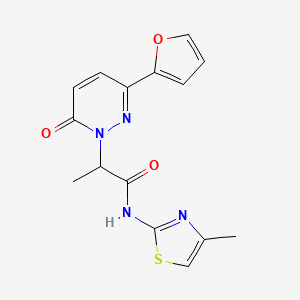
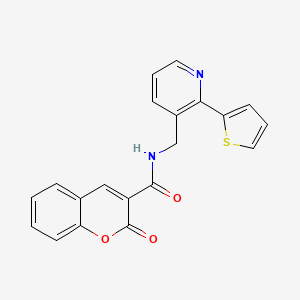
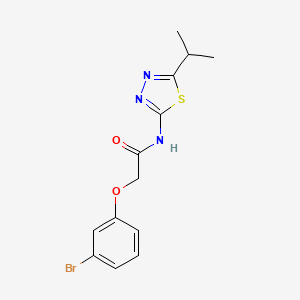
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)
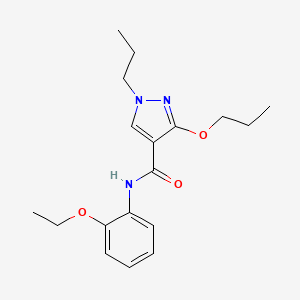
![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)

![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2797531.png)
![2-[(naphthalen-1-yl)methyl]-1-(2,4,6-trimethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2797532.png)
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)